Comparative In Vitro Potency: XST-14 vs. SBI-0206965
XST-14 demonstrates superior in vitro potency against ULK1 compared to the widely used alternative SBI-0206965. The reported IC50 for XST-14 is 26.6 nM, which is 4.1-fold lower (more potent) than the 108 nM IC50 reported for SBI-0206965 in comparable cell-free kinase assays . This quantitative difference directly impacts the concentration required to achieve effective target engagement in cellular models, making XST-14 a more potent tool for ULK1 inhibition studies [1].
| Evidence Dimension | In Vitro ULK1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 26.6 nM |
| Comparator Or Baseline | SBI-0206965 (108 nM) |
| Quantified Difference | 4.1-fold lower IC50 for XST-14 (more potent) |
| Conditions | Cell-free kinase activity assay (in vitro) |
Why This Matters
This difference in potency influences the effective working concentration and potential for off-target effects, making XST-14 a preferred choice for studies requiring robust ULK1 inhibition at lower compound concentrations.
- [1] Egan, D. F., Chun, M. G., Vamos, M., Zou, H., Rong, J., Miller, C. J., Lou, H. J., Raveendra-Panickar, D., Yang, C. C., Sheffler, D. J., Teriete, P., Asara, J. M., Turk, B. E., Cosford, N. D., & Shaw, R. J. (2015). Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates. Molecular Cell, 59(2), 285-297. View Source
